Ethanone, 2-chloro-1-(1-piperazinyl)-
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Overview
Description
Ethanone, 2-chloro-1-(1-piperazinyl)- is an organic compound with the molecular formula C6H11ClN2O It is a derivative of piperazine, a heterocyclic amine, and is characterized by the presence of a chloroacetyl group attached to the piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethanone, 2-chloro-1-(1-piperazinyl)- typically involves the reaction of piperazine with chloroacetyl chloride. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride. The reaction is usually performed at low temperatures to control the exothermic nature of the process .
Industrial Production Methods: In industrial settings, the production of Ethanone, 2-chloro-1-(1-piperazinyl)- follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified through distillation or recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions: Ethanone, 2-chloro-1-(1-piperazinyl)- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions include substituted piperazine derivatives, which can be further functionalized for various applications .
Scientific Research Applications
Ethanone, 2-chloro-1-(1-piperazinyl)- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It serves as a building block for the development of drugs targeting various diseases, including neurological disorders and cancer.
Industry: The compound is utilized in the production of polymers, agrochemicals, and other industrial chemicals
Mechanism of Action
The mechanism of action of Ethanone, 2-chloro-1-(1-piperazinyl)- involves its interaction with specific molecular targets and pathways. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property is exploited in the design of enzyme inhibitors and other bioactive molecules .
Comparison with Similar Compounds
- 2-(piperazin-1-yl)ethan-1-ol
- 1-(piperazin-1-yl)ethan-1-one
- 3-(piperazin-1-yl)-1,2-benzothiazole
Comparison: Ethanone, 2-chloro-1-(1-piperazinyl)- is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to other piperazine derivatives. For instance, 2-(piperazin-1-yl)ethan-1-ol lacks the chloro group, resulting in different chemical behavior and applications .
Properties
IUPAC Name |
2-chloro-1-piperazin-1-ylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O/c7-5-6(10)9-3-1-8-2-4-9/h8H,1-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVGVYYVPCQXSE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C(=O)CCl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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